Triple PPAR Agonism (γ, α, δ) Versus Single-Subtype or Dual Agonists
Sipoglitazar is a triple agonist of human PPAR-γ, PPAR-α, and PPAR-δ [1]. In contrast, rosiglitazone and pioglitazone are selective PPAR-γ agonists, while muraglitazar and tesaglitazar are dual PPAR-α/γ agonists without δ activity. This broader receptor coverage is hypothesized to confer distinct metabolic effects, although quantitative selectivity data (e.g., EC50 values) for sipoglitazar across the three subtypes are not publicly available in primary literature.
| Evidence Dimension | PPAR subtype activation profile |
|---|---|
| Target Compound Data | Triple agonist: hPPAR-γ, hPPAR-α, hPPAR-δ |
| Comparator Or Baseline | Rosiglitazone: PPAR-γ only; Pioglitazone: PPAR-γ only; Muraglitazar/Tesaglitazar: PPAR-α/γ dual |
| Quantified Difference | Qualitative: Triple vs. single/dual receptor engagement |
| Conditions | Human peroxisome proliferator-activated receptors in vitro |
Why This Matters
Researchers investigating pan-PPAR pharmacology require a triple agonist; substitution with a single- or dual-subtype agonist will not recapitulate the same transcriptional or metabolic effects.
- [1] Nishihara M, et al. Metabolic fate of sipoglitazar, a novel oral PPAR agonist with activities for PPAR-γ, -α and -δ, in rats and monkeys and comparison with humans in vitro. Drug Metab Pharmacokinet. 2012;27(2):223-31. PMID: 22123126. View Source
